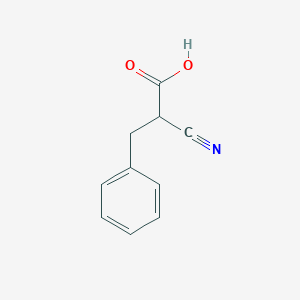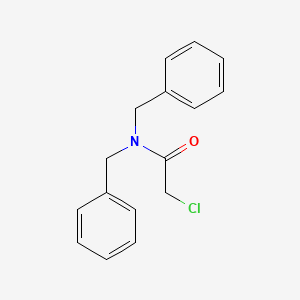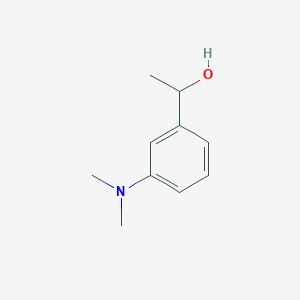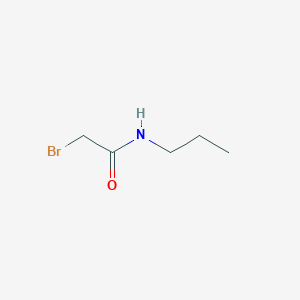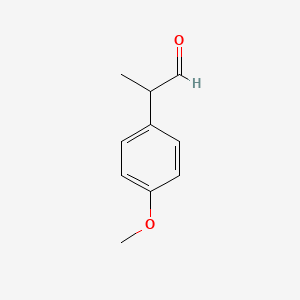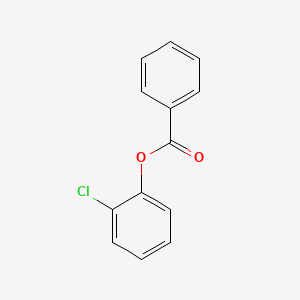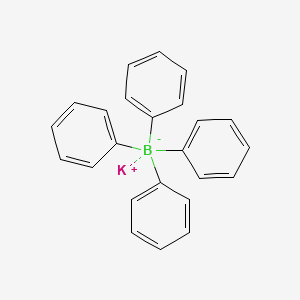![molecular formula C22H34N2O3 B1360483 Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate CAS No. 898762-75-9](/img/structure/B1360483.png)
Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate
Vue d'ensemble
Description
Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate is a chemical compound with the CAS Number: 898762-75-9 . It has a molecular weight of 374.52 . The IUPAC name for this compound is ethyl 8-{2-[(4-methyl-1-piperazinyl)methyl]phenyl}-8-oxooctanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H34N2O3/c1-3-27-22(26)13-7-5-4-6-12-21(25)20-11-9-8-10-19(20)18-24-16-14-23(2)15-17-24/h8-11H,3-7,12-18H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 374.52 . The density of the compound is 1.058g/cm3 . It has a boiling point of 491.1ºC at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Structural Assignments
Research led by Ashton and Doss (1993) explored a regioselective route to synthesize various carboxylates, including 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, starting from ethyl 2,4-dioxooctanoate. This study highlighted the reversal of regioselectivity observed in these reactions and provided definitive structural assignments using NOE difference experiments and NMR methods (Ashton & Doss, 1993).
Chemoenzymatic Synthesis
Fadnavis, Vadivel, and Sharfuddin (1999) conducted a chemoenzymatic synthesis study involving ethyl 2-hydroxy-3-oxooctanoate. They achieved high diastereoselectivity and enantioselectivity in the reduction of this compound using immobilized baker's yeast, leading to the synthesis of (4S,5R)-5-hydroxy-γ-decalactone (Fadnavis, Vadivel, & Sharfuddin, 1999).
Block Copolymer Preparation
Tunca et al. (2001) described the synthesis of novel asymmetric difunctional initiators, which included compounds derived from 2-phenyl-2-[(2,2,6,6-tetramethylpiperidino)oxy]ethyl 2-bromo propanoate. These initiators were utilized in atom transfer radical polymerization (ATRP) for the preparation of block copolymers, showcasing an application in polymer chemistry (Tunca et al., 2001).
Synthesis of Dopamine Analogues
Gentles, Middlemiss, Proctor, and Sneddon (1991) researched the synthesis of bridged 3-benzazepine derivatives as dopamine analogues. They used ethyl 3,4-dimethoxyphenyl(phenyl)acetate as a starting material, which shares structural similarities with the compound . Their work contributed to the understanding of conformationally restricted dopamine analogues (Gentles et al., 1991).
Antioxidant Properties and DFT Calculations
Naveen et al. (2021) synthesized a novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, using ethyl 2-benzylidene-3-oxobutanoate. They conducted extensive characterization, crystal structure analysis, Hirshfeld surface analysis, antioxidant properties assessment, and DFT calculations. This study provides insight into the potential antioxidant applications and theoretical aspects of such compounds (Naveen et al., 2021).
Analyse Biochimique
Biochemical Properties
Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, it may bind to certain receptors, influencing signal transduction pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can modulate neurotransmitter release and synaptic plasticity by affecting the levels of acetylcholine . In other cell types, it may alter metabolic pathways, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in prolonged cholinergic signaling. Additionally, it may influence the expression of genes involved in neurotransmitter synthesis and release.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cognitive function and memory by increasing acetylcholine levels . At high doses, it can cause toxic effects, including neurotoxicity and disruptions in normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and may accumulate in certain tissues . The compound’s localization and accumulation can impact its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
ethyl 8-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-3-27-22(26)13-7-5-4-6-12-21(25)20-11-9-8-10-19(20)18-24-16-14-23(2)15-17-24/h8-11H,3-7,12-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDPIWLYIDOADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643911 | |
| Record name | Ethyl 8-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-75-9 | |
| Record name | Ethyl 2-[(4-methyl-1-piperazinyl)methyl]-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1360407.png)
